molecular formula C6H6N2O3 B1420162 4-Methoxypyrimidine-2-carboxylic acid CAS No. 1208682-80-7

4-Methoxypyrimidine-2-carboxylic acid

Cat. No.: B1420162
CAS No.: 1208682-80-7
M. Wt: 154.12 g/mol
InChI Key: SAJWBBTYRMBHDQ-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H6N2O3 . The InChI code and key provide a textual identifier for the compound .


Physical and Chemical Properties Analysis

This compound is a solid substance . The storage temperature and shipping temperature are normal .

Scientific Research Applications

  • Synthesis and Labeling Techniques :

    • A method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid, which could be adapted for labeling other positions on the pyrimidine ring, was developed to overcome traditional labeling challenges (Murthy & Ullas, 2009).
    • 2-Amino-4-methoxypyrimidine was prepared via a methoxylation reaction for potential industrial production due to its low cost and high yield (Ju Xiu-lian, 2009).
  • Luminescence and Photochemistry :

    • The luminescence properties of 4-amino-2-methoxypyrimidine were studied, revealing insights into its interaction with dihydrogen phosphate buffer and the photochemical reaction process (Szabo & Berens, 1975).
  • Antimicrobial Activities and DNA Interactions :

    • Pyridine-2-carboxylic acid derivatives, including 4-methoxypyridine-2-carboxylic acid, displayed significant antimicrobial activities and interacted with DNA, showing potential in medical research (Tamer et al., 2018).
  • Chemical Properties and Reactions :

    • The tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine was studied, revealing conditions for stabilizing its zwitterionic tautomer, important for understanding its chemical behavior in various environments (Kheifets et al., 2006).
  • Synthetic Innovations for Drug Development :

    • Advances in synthesizing marine-sourced natural products, including pyrimidinyl benzamides, emphasized the role of nature in developing effective antibacterial compounds, where 4-amino-2,6-dimethoxypyrimidine was used (Joshi & Dodge, 2021).
  • Solubility Studies :

    • The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was measured, providing important data for its use in different chemical processes (Yao et al., 2017).
  • Synthesis of Pyridine Derivatives :

    • A practical approach for synthesizing highly functionalized 4-hydroxypyridine derivatives was described, utilizing 4-amino-2,6-dimethoxypyrimidine, which could have significant implications in pharmaceutical research (Eidamshaus et al., 2011).

Safety and Hazards

The safety data sheet for 4-Methoxypyrimidine-2-carboxylic acid indicates that it should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, dust formation should be avoided, and the area should be ventilated .

Properties

IUPAC Name

4-methoxypyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJWBBTYRMBHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672170
Record name 4-Methoxypyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208682-80-7
Record name 4-Methoxypyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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